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Introduction
Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily

located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. It catalyzes the

reversible transfer of acetyl groups between acetyl-CoA and carnitine, playing a crucial role in

maintaining the acetyl-CoA/CoA ratio, facilitating the transport of acetyl groups across

mitochondrial membranes, and influencing both fatty acid and glucose metabolism.[1][2][3]

Dysregulation of CRAT has been implicated in various metabolic disorders, making it an

important target for research and drug development.[1] This document provides detailed

protocols and application notes for the generation and validation of a CRAT knockout (KO)

mouse model using CRISPR/Cas9 technology, a powerful tool for elucidating gene function in

vivo.

Experimental Workflow
The generation of a CRAT knockout mouse model involves a series of steps, from the design of

CRISPR/Cas9 components to the phenotypic characterization of the resulting knockout

animals. The overall workflow is depicted below.
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Caption: Experimental workflow for generating and validating a CRAT knockout mouse model.
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I. Design and Preparation
sgRNA Design for Mouse Crat Gene
Effective gene knockout using CRISPR/Cas9 relies on the design of highly specific and efficient

single guide RNAs (sgRNAs). For the mouse Crat gene (Gene ID: 12908), sgRNAs should be

designed to target a critical exon, preferably early in the coding sequence, to maximize the

likelihood of generating a loss-of-function allele through frameshift mutations.[4][5]

Design Considerations:

Target Exon: Target exons shared across major splice variants. For the mouse Crat gene,

targeting exon 1 is a common strategy.

PAM Site: The protospacer adjacent motif (PAM) sequence (NGG for Streptococcus

pyogenes Cas9) must be present immediately downstream of the 20-nucleotide target

sequence.

Off-target Effects: Use online design tools (e.g., CHOPCHOP, CRISPOR) to predict and

minimize potential off-target cleavage sites.

GC Content: Aim for a GC content between 40-80% in the sgRNA sequence for optimal

activity.

Recommended sgRNA Sequences for Mouse Crat:

While pre-designed and validated sgRNA sequences are available from commercial vendors,

researchers can also design their own. Below are example sgRNA sequences targeting exon 1

of the mouse Crat gene (NCBI Reference Sequence: NM_007760.3).

Target Exon sgRNA Sequence (5' to 3') PAM

Exon 1
AGAGCCTGTTGGCATCCTAA

CC
CGG

Exon 1
GTAGTGGTCCACGCCTTCA

G
GGG
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Note: These are example sequences and should be validated for efficacy and specificity before

use.

Preparation of CRISPR/Cas9 Reagents
For microinjection into mouse zygotes, it is recommended to use a ribonucleoprotein (RNP)

complex of Cas9 protein and the synthesized sgRNA. This approach offers high editing

efficiency and reduced off-target effects compared to plasmid-based systems.

Protocol for RNP Complex Assembly:

Resuspend lyophilized synthetic sgRNA (crRNA:tracrRNA duplex or a single guide RNA) and

Cas9 nuclease in nuclease-free injection buffer (e.g., 1 mM Tris-HCl, pH 7.5, 0.1 mM EDTA)

to the desired stock concentrations.

To form the RNP complex, mix Cas9 protein and sgRNA at a 1:1 molar ratio. A typical final

concentration for microinjection is 20-50 ng/µL for both Cas9 protein and sgRNA.

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex

formation.

Centrifuge the RNP solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any

precipitates before microinjection.

II. Mouse Model Generation
The generation of knockout mice is achieved by microinjecting the prepared CRISPR/Cas9

RNP complexes into the pronucleus or cytoplasm of fertilized mouse zygotes.

Protocol for Zygote Microinjection:

Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) with pregnant

mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48

hours later. Mate the superovulated females with stud males.

Zygote Collection: Collect fertilized zygotes from the oviducts of the plugged female mice.
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Microinjection: Under a microscope, inject the CRISPR/Cas9 RNP solution into the

pronucleus or cytoplasm of the collected zygotes.

Embryo Culture and Transfer: Culture the injected zygotes overnight in a suitable medium

(e.g., KSOM). Transfer the resulting 2-cell embryos into the oviducts of pseudopregnant

recipient female mice.

Birth of Founder Mice: Pups (F0 founder mice) are typically born 19-21 days after embryo

transfer.

III. Validation of CRAT Knockout Mice
Founder mice need to be screened to identify individuals carrying the desired genetic

modification. This is followed by confirmation of the absence of CRAT protein expression.

Genotyping by PCR and Sanger Sequencing
Genomic DNA is extracted from tail biopsies of the founder pups and used as a template for

PCR to detect insertions or deletions (indels) at the target locus.

Protocol for Genotyping:

Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard DNA

extraction kit or protocol.

PCR Amplification: Design PCR primers flanking the sgRNA target site in the Crat gene.

Primer Name Primer Sequence (5' to 3')
Expected Product Size
(WT)

Crat-Fwd
AGAGCCTGTTGGCATCCTA

ACC
~300-500 bp

Crat-Rev
TTGTCCAGGCACACGGTGA

AGA
(depends on primer design)

PCR Program:
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Initial denaturation: 95°C for 3 minutes

35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 45 seconds

Final extension: 72°C for 5 minutes

Gel Electrophoresis: Analyze the PCR products on an agarose gel. Indels introduced by

CRISPR/Cas9 will result in PCR products of different sizes compared to the wild-type (WT)

allele.

Sanger Sequencing: Purify the PCR products from potential founder mice and submit for

Sanger sequencing to confirm the exact nature of the mutation (insertion, deletion, and the

resulting frameshift).

Genotyping Workflow

Tail Snip DNA Extraction PCR Gel Electrophoresis Sanger Sequencing

Click to download full resolution via product page

Caption: Workflow for genotyping of potential CRAT knockout founder mice.

Western Blot Analysis for CRAT Protein Expression
To confirm the functional knockout of the Crat gene, it is essential to demonstrate the absence

of CRAT protein in tissues from homozygous knockout mice.

Protocol for Western Blot:
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Protein Extraction: Homogenize tissues (e.g., skeletal muscle, heart, liver) from WT and

homozygous CRAT KO mice in RIPA buffer supplemented with protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-

polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against CRAT (e.g., rabbit polyclonal,

diluted 1:1000 in blocking buffer) overnight at 4°C. The expected molecular weight of

mouse CRAT is approximately 62-71 kDa.[6]

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Loading Control: Probe the membrane with an antibody against a loading control protein

(e.g., GAPDH, β-actin) to ensure equal protein loading.

Expected Results:

Genotype CRAT Protein Band (62-71 kDa)

Wild-Type (+/+) Present

Heterozygous (+/-) Present (potentially reduced intensity)

Homozygous KO (-/-) Absent

IV. Phenotypic Analysis of CRAT Knockout Mice
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CRAT knockout mice are expected to exhibit metabolic phenotypes due to the enzyme's role in

energy metabolism. Key analyses include acylcarnitine profiling and glucose tolerance tests.

Acylcarnitine Profiling
Acylcarnitine profiling by tandem mass spectrometry (MS/MS) provides a snapshot of fatty acid

and amino acid metabolism. CRAT deficiency is expected to alter the levels of various

acylcarnitine species.

Protocol for Acylcarnitine Profiling:

Sample Collection: Collect plasma or tissue samples from fasted (e.g., 4-6 hours) WT and

CRAT KO mice.

Sample Preparation:

For plasma, precipitate proteins with acetonitrile containing deuterated internal standards.

For tissues, homogenize and extract metabolites.

Derivatization: Derivatize the acylcarnitines (e.g., butylation) to improve their

chromatographic and mass spectrometric properties.

LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem

mass spectrometry (LC-MS/MS) system.

Expected Quantitative Data in CRAT KO Mice:
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Metabolite Plasma Skeletal Muscle Heart

Free Carnitine (C0) No significant change Decreased Decreased

Acetylcarnitine (C2)
Significantly

Decreased

Significantly

Decreased

Significantly

Decreased

Propionylcarnitine

(C3)
No significant change Decreased Decreased

Long-chain

acylcarnitines
May be altered May be altered May be altered

Data are expressed as fold change or absolute concentrations relative to wild-type controls.

Glucose Tolerance Test (GTT)
A GTT is performed to assess how quickly glucose is cleared from the blood, providing insights

into insulin sensitivity and glucose metabolism.

Protocol for Oral Glucose Tolerance Test (OGTT):

Fasting: Fast mice for 4-6 hours with free access to water.

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral

gavage.

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-

glucose administration.

Data Analysis: Plot blood glucose concentration over time and calculate the area under the

curve (AUC).

Expected Results: CRAT knockout mice may exhibit impaired glucose tolerance, characterized

by higher and more sustained blood glucose levels after a glucose challenge compared to wild-

type mice.
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V. CRAT Signaling and Metabolic Pathways
CRAT is a central node in cellular metabolism, connecting fatty acid oxidation, the TCA cycle,

and glucose metabolism. Its primary role is to buffer the mitochondrial acetyl-CoA pool.
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Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.

Upstream and Downstream Regulation:
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Upstream Regulators: The expression and activity of CRAT can be influenced by the

metabolic state of the cell. For instance, calorie restriction has been shown to induce Crat

expression.[7] The availability of its substrates, acetyl-CoA and carnitine, also directly

regulates its activity.

Downstream Effectors: By modulating the acetyl-CoA/CoA ratio, CRAT influences the activity

of enzymes sensitive to this ratio, such as the pyruvate dehydrogenase complex (PDH). A

high acetyl-CoA/CoA ratio inhibits PDH, thus linking fatty acid and glucose oxidation. CRAT

activity also impacts the availability of acetyl groups for other cellular processes, including

histone acetylation, and has been linked to innate immune responses.[8]

Conclusion
The generation of a CRAT knockout mouse model is a valuable tool for investigating the in vivo

roles of this important metabolic enzyme. The protocols and data presented here provide a

comprehensive guide for researchers to successfully create and characterize these models,

paving the way for a deeper understanding of CRAT's function in health and disease and for

the development of novel therapeutic strategies targeting metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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